(R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Description
(R)-7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral tetrahydronaphthalene derivative with a fluoro substituent at position 7, a methoxy group at position 5, and a protonated amine at position 1. The compound’s stereochemistry (R-configuration) is critical for its pharmacological interactions, as enantiomeric purity often dictates binding affinity and metabolic stability.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
InChI Key |
MLZIFKMSPZBQFA-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1CCC[C@H]2N)F |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom into the naphthalene ring.
Methoxylation: Addition of the methoxy group to the appropriate position on the ring.
Amine Introduction: Incorporation of the amine group through reductive amination or other suitable methods.
Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt for increased stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often using continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-aldehyde or 7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.
Reduction: Formation of N-methyl or N,N-dimethyl derivatives.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated based on formula C₁₁H₁₄ClFNO. THTN: Tetrahydronaphthalen.
Physicochemical and Pharmacological Properties
- Lipophilicity: The target compound’s dual substituents (7-F, 5-OMe) balance electron-withdrawing (F) and electron-donating (OMe) effects.
- Stereochemical Impact : Enantiomers like (R) vs. (S)-7-fluoro derivatives exhibit divergent receptor interactions. For example, sertraline’s cis-(1S,4S) configuration is essential for serotonin reuptake inhibition , suggesting similar stereospecificity in the target compound.
- Metabolic Stability: Fluorine at C7 likely improves metabolic stability compared to non-halogenated analogs (e.g., 5-methoxy derivatives) by resisting oxidative degradation .
Biological Activity
(R)-7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Fluorine atom at the 7th position
- Methoxy group at the 5th position
- Molecular formula : CHClFNO
- Molecular weight : Approximately 233.70 g/mol
These features contribute to its reactivity and interaction with biological targets.
Biological Activity
Preliminary studies suggest that (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exhibits various biological activities including:
-
Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies indicated that it can induce apoptosis in specific cancer cell lines.
- Case Study : A study reported an IC value of 12.5 µM against the A549 lung cancer cell line, indicating significant cytotoxicity .
-
Neuroprotective Effects :
- Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which may modulate signaling pathways involved in neuroprotection.
- Research Finding : In animal models of neurodegeneration, administration led to a reduction in oxidative stress markers and improved cognitive function .
-
Antimicrobial Activity :
- The compound has demonstrated activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Research Finding : It exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
The biological activity of (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The presence of the methoxy group enhances binding affinity to specific receptors involved in cancer progression and neurodegenerative diseases.
- Oxidative Stress Modulation : The compound appears to reduce oxidative stress by enhancing the activity of antioxidant enzymes.
Comparative Analysis with Related Compounds
To understand the uniqueness of (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Enantiomer with opposite chirality | Different receptor affinities |
| (R)-7-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | Chlorine instead of fluorine | Antimicrobial properties |
| 5-Methoxy-naphthalene derivatives | Lacks tetrahydronaphthalene structure | Varying biological activities based on substitutions |
The distinct fluorine positioning and methoxy substitution in (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may confer unique biological properties compared to these similar compounds.
Synthesis
The synthesis of (R)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several steps:
- Starting Materials : Tetrahydronaphthalene derivatives are used as precursors.
- Fluorination Reaction : Introduction of the fluorine atom at the desired position using selective fluorination reagents.
- Methoxylation : The methoxy group is introduced through methylation reactions.
- Hydrochloride Formation : Conversion to hydrochloride salt for improved solubility and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
